Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetate
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Overview
Description
Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetate is a heterocyclic compound that features a pyrazine and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of a base such as triethylamine . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its electronic and optical properties, making it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or other essential enzymes . In anticancer research, it could target cell cycle proteins like CDK2, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Pyrazolo[3,4-d]pyrimidines: These compounds are studied for their potential as CDK2 inhibitors and anticancer agents.
Uniqueness
Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetate is unique due to its specific combination of pyrazine and triazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research in various scientific fields.
Biological Activity
Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
The molecular formula for this compound is C12H14N4S, with a molecular weight of approximately 250.34 g/mol. The compound features a triazole ring that is known for its biological significance.
Biological Activity Overview
The biological activities of this compound primarily include:
- Anticancer Activity : Research indicates that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio) have shown promising results against melanoma and breast cancer cell lines .
- Antimicrobial Properties : Some studies suggest that triazole derivatives possess antimicrobial activity against a range of pathogens, making them potential candidates for antibiotic development .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain metabolic enzymes such as acetylcholinesterase (AChE), which could be beneficial in treating neurological disorders .
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of various triazole derivatives on melanoma cell lines (IGR39), it was found that compounds with similar structures to Methylethyl 2-(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio) exhibited IC50 values in the micromolar range, indicating strong anticancer potential. The selectivity towards cancer cells was also noted to be higher compared to non-cancerous cells .
Case Study 2: Antimicrobial Efficacy
Another investigation explored the antimicrobial properties of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition zones in disk diffusion assays, suggesting their potential as new antimicrobial agents .
Pharmacological Profile
The pharmacokinetic properties of Methylethyl 2-(4-methyl-5-pyrazin-2-y1,2,4-triazol-3-y1thio)acetate have been evaluated using computational models. The SwissADME analysis indicates favorable absorption and distribution characteristics with moderate toxicity profiles. In silico predictions suggest that this compound could belong to the lower toxicity classes (III or IV), making it a safer option for further development .
Data Table: Biological Activity Summary
Activity Type | Effect | Cell Line/Pathogen | IC50 Value (µM) |
---|---|---|---|
Anticancer | Cytotoxicity | Melanoma IGR39 | ~10 |
Antimicrobial | Inhibition | Gram-positive bacteria | Significant |
Enzyme Inhibition | AChE Inhibition | Various neurological models | N/A |
Properties
IUPAC Name |
propan-2-yl 2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-8(2)19-10(18)7-20-12-16-15-11(17(12)3)9-6-13-4-5-14-9/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNQWNLVDGOABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1C)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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